3-Oxo-5-phenylpentan-2-yl acetate
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Overview
Description
3-Oxo-5-phenylpentan-2-yl acetate is an organic compound with the molecular formula C13H16O3 It is a derivative of pentanone and acetate, characterized by the presence of a phenyl group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-5-phenylpentan-2-yl acetate typically involves the reaction of 3-oxo-5-phenylpentanoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-5-phenylpentan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Oxo-5-phenylpentanoic acid
Reduction: 3-Hydroxy-5-phenylpentan-2-yl acetate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Oxo-5-phenylpentan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Oxo-5-phenylpentan-2-yl acetate involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-5-phenylpentanoic acid
- 3-Hydroxy-5-phenylpentan-2-yl acetate
- 5-Phenylpentan-2-one
Uniqueness
3-Oxo-5-phenylpentan-2-yl acetate is unique due to the presence of both an oxo group and an acetate group, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
89249-26-3 |
---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(3-oxo-5-phenylpentan-2-yl) acetate |
InChI |
InChI=1S/C13H16O3/c1-10(16-11(2)14)13(15)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
UZCSQNRXGHSFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
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